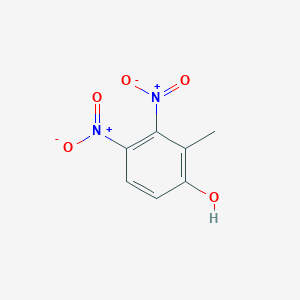
Dinitro-o-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinitro-o-cresol (DNOC) is a synthetic organic compound that is widely used in various industries, including agriculture, forestry, and manufacturing. It is a yellow crystalline solid that is soluble in organic solvents and slightly soluble in water. DNOC is known for its herbicidal and insecticidal properties and has been used as a pesticide for many years. However, due to its toxic nature, DNOC is now banned in many countries.
Wirkmechanismus
The mechanism of action of Dinitro-o-cresol involves the inhibition of cellular respiration in plants and insects. Dinitro-o-cresol disrupts the electron transport chain, which leads to a decrease in ATP production and ultimately cell death. Dinitro-o-cresol also inhibits the activity of certain enzymes, including succinate dehydrogenase and cytochrome oxidase.
Biochemische Und Physiologische Effekte
Dinitro-o-cresol is toxic to both plants and animals. In plants, Dinitro-o-cresol causes chlorosis, necrosis, and stunting of growth. In animals, Dinitro-o-cresol can cause skin irritation, respiratory distress, and gastrointestinal problems. Dinitro-o-cresol is also known to be mutagenic and carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
Dinitro-o-cresol has been used in various laboratory experiments to study its effects on cellular respiration and enzyme activity. It is a potent inhibitor of succinate dehydrogenase and cytochrome oxidase, making it a useful tool for studying these enzymes. However, due to its toxic nature, Dinitro-o-cresol must be handled with care in the laboratory.
Zukünftige Richtungen
There is a growing interest in the use of natural products as alternatives to synthetic pesticides. Future research could focus on the development of natural products with herbicidal and insecticidal properties. Additionally, further studies could be conducted to investigate the potential use of Dinitro-o-cresol as a fungicide. Finally, more research is needed to understand the long-term effects of Dinitro-o-cresol on the environment and human health.
Synthesemethoden
Dinitro-o-cresol is synthesized by the nitration of o-cresol with a mixture of nitric and sulfuric acid. The reaction produces a mixture of isomers, including the 2,4- and 2,6-dinitro-o-cresol. The mixture is then separated by fractional distillation, and the desired isomer is obtained.
Wissenschaftliche Forschungsanwendungen
Dinitro-o-cresol has been extensively studied for its herbicidal and insecticidal properties. It has been used to control weeds, insects, and pests in various crops, including cotton, tobacco, and vegetables. Dinitro-o-cresol has also been studied for its potential use as a fungicide.
Eigenschaften
CAS-Nummer |
1335-85-9 |
|---|---|
Produktname |
Dinitro-o-cresol |
Molekularformel |
C7H6N2O5 CH3C6H2OH(NO2)2 C7H6N2O5 |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2-methyl-3,4-dinitrophenol |
InChI |
InChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3 |
InChI-Schlüssel |
IUOFDOCUNLJHFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
Siedepunkt |
312 °C |
Dichte |
1.58 g/cm³ |
melting_point |
87.5 °C |
Andere CAS-Nummern |
1335-85-9 534-52-1 |
Physikalische Beschreibung |
ODOURLESS YELLOW CRYSTALS. |
Löslichkeit |
Solubility in water, g/100ml at 20 °C: 0.694 |
Synonyme |
Dinitro-2-methylphenol |
Dampfdichte |
Relative vapor density (air = 1): 6.8 |
Dampfdruck |
Vapor pressure, Pa at 25 °C: 0.016 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



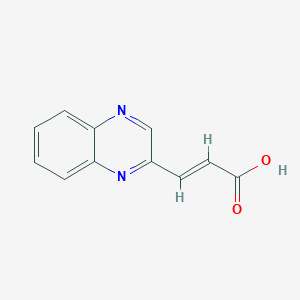
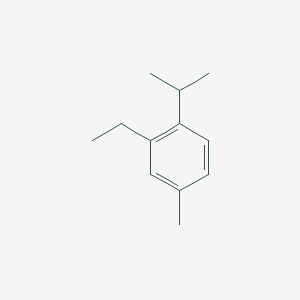

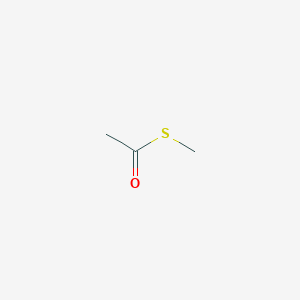
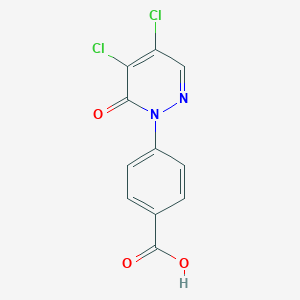
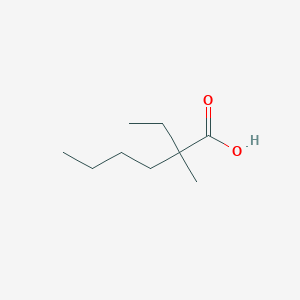
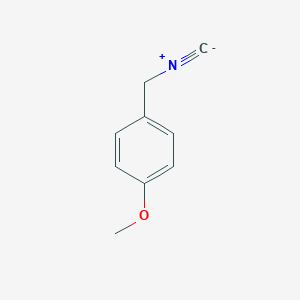
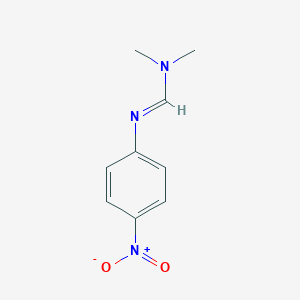
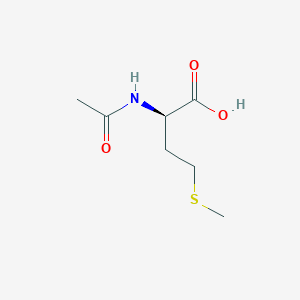
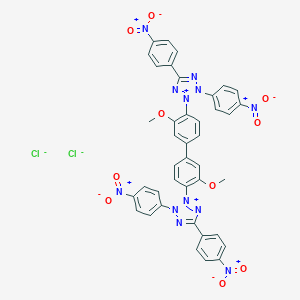
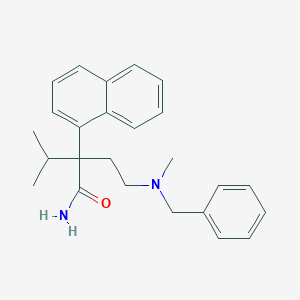
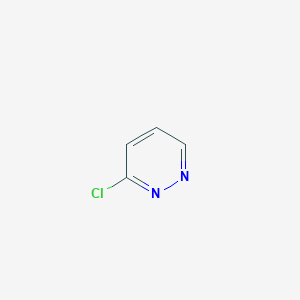
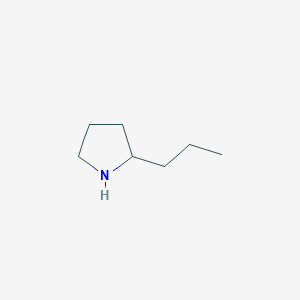
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)